Eda-DA

Peptidoglycan Labeling Click Chemistry Bacterial Cell Wall

Fluorescent D-amino acid probes (e.g., HADA) bias PG labeling via periplasmic L,D-transpeptidases. EDA-DA (CAS 87156-00-1) solves this: its N-terminal alkyne directs MurF-dependent incorporation exclusively into cytoplasmic (lipid II-dependent) PG synthesis. • Enables β-lactam/glycopeptide mode-of-action studies free of L,D-transpeptidase interference. • CuAAC click chemistry with any azide-fluorophore for multiplexed pulse-chase imaging. • Validated in C. trachomatis, B. subtilis, E. coli, M. smegmatis, S. venezuelae, and P. patens plastids. ≥98% purity. Free base or TFA salt. Ambient shipping; -20°C storage.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B13572714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEda-DA
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC#C)N
InChIInChI=1S/C8H12N2O3/c1-3-4-6(9)7(11)10-5(2)8(12)13/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1
InChIKeyXAJDRUDXNXZVCE-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EDA-DA Overview as a Click-Compatible Peptidoglycan Probe


EDA-DA (ethynyl-D-alanine-D-alanine, CAS 87156-00-1) is an unnatural, N-terminally alkyne-tagged dipeptide probe [1]. It serves as a metabolic precursor for bacterial peptidoglycan (PG), incorporating a bioorthogonal alkyne handle into the PG stem peptide via the cytoplasmic MurF ligase . This enables subsequent detection with azide-functionalized reporters using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. Available as both the free base and the more soluble TFA salt , it is a foundational tool for visualizing PG dynamics in a range of bacterial species and even plant plastids [2].

Why EDA-DA Outperforms Generic D-Alanine or DADA Probes


Generic substitution in PG labeling is not viable due to fundamental differences in incorporation pathways, labeling efficiency, and experimental versatility. Simple fluorescent D-amino acids (FDAAs) like HADA rely on periplasmic L,D-transpeptidases, which can skew interpretation of cytoplasmic PG synthesis [1]. Conversely, other dipeptide probes with C-terminal modifications (e.g., DA-EDA) exhibit poor cellular incorporation [2]. EDA-DA distinguishes itself through its N-terminal alkyne placement, which enables robust, MurF-dependent cytoplasmic incorporation . This results in quantitatively higher and more specific labeling compared to its closest analogs, and its click-chemistry compatibility provides superior multiplexing and detection flexibility over direct fluorophore conjugates [1].

Quantitative Evidence for EDA-DA Differentiation


Labeling Efficiency vs. C-Terminal Isomer DA-EDA

EDA-DA, with its alkyne tag on the N-terminus, yields significantly higher fluorescence signal compared to its C-terminal isomer DA-EDA when used for metabolic labeling in live bacteria [1]. This difference is attributed to the structural recognition by the MurF ligase, which preferentially incorporates the N-terminally modified dipeptide into the PG precursor .

Peptidoglycan Labeling Click Chemistry Bacterial Cell Wall

Pathway Specificity for Lipid II-Dependent PG Synthesis

While the single D-amino acid probe EDA exhibits strong labeling due to incorporation by both cytoplasmic (MurF) and periplasmic (L,D-transpeptidase) pathways, EDA-DA's labeling is predominantly MurF-dependent. This provides a more accurate and specific readout of lipid II-dependent PG synthesis, a key pathway targeted by many antibiotics [1].

Peptidoglycan Biosynthesis Metabolic Labeling Antibiotic Research

Broad Species Applicability Beyond Common Strains

Unlike some probes with limited species range, EDA-DA has been experimentally validated for metabolic labeling in a diverse set of organisms, including Gram-positive and Gram-negative bacteria, mycobacteria, and even plant plastids .

Microbiology Cell Wall Labeling Model Organisms

Stability and Formulation Options of EDA-DA and its TFA Salt for Streamlined Procurement and Storage

EDA-DA is available in two forms: the free base (C8H12N2O3, MW 184.19) and the more soluble trifluoroacetate (TFA) salt (C10H13F3N2O5, MW 298.22) . The TFA salt offers high aqueous solubility (~100 mg/mL or ~335 mM in water with sonication) and comparable stability, which can simplify in vivo formulation and stock solution preparation .

Chemical Stability Formulation Laboratory Reagent

Recommended Application Scenarios for EDA-DA


Antibiotic Mechanism of Action and Resistance Studies

For labs studying beta-lactams, glycopeptides, or other cell wall-active antibiotics, EDA-DA is the preferred probe. Its MurF-dependent incorporation specifically reports on lipid II-dependent PG synthesis, allowing researchers to quantify antibiotic-induced perturbations in this pathway without interference from periplasmic L,D-transpeptidase activity, a limitation of single D-amino acid probes like EDA [1]. This specificity is critical for accurate mode-of-action studies.

Labeling Fastidious Intracellular Pathogens

EDA-DA is a uniquely validated tool for labeling PG in Chlamydia trachomatis, a pathogen for which PG detection was historically difficult due to its intracellular lifecycle and the 'chlamydial anomaly' [1]. Its use in resolving this long-standing biological question makes it the gold-standard probe for PG studies in this and potentially other fastidious, intracellular organisms.

Multiplexed and Super-Resolution Imaging of Cell Wall

The alkyne group on EDA-DA enables highly versatile and multiplexed imaging via CuAAC click chemistry with a wide array of commercially available azide-fluorophores [1]. This offers greater flexibility than directly conjugated fluorescent probes like HADA, which are limited to a single emission wavelength. EDA-DA can be combined with other probes (e.g., fluorescent D-amino acids) for pulse-chase experiments to spatially and temporally resolve new PG synthesis, as demonstrated in S. venezuelae [2].

Functional Complementation in PG-Deficient Mutants

In specialized models like the moss Physcomitrella patens, EDA-DA can functionally complement mutations in PG biosynthesis genes (e.g., ddl), restoring normal chloroplast division and enabling visualization of the otherwise cryptic plastid PG layer [1]. This unique capability, not reported for single amino acid probes, validates EDA-DA as a critical tool for both chemical biology and genetic studies of organelle evolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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